XLogP3 and TPSA Differentiation from the Des-Bromo and Des-Methyl Pyridinyl-THIQ Analogs
The target compound exhibits an XLogP3 of 3.9 and a TPSA of 16.1 Ų [1]. The des-bromo analog (2-(3-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline) has a lower XLogP3 of approximately 2.9 and a comparable TPSA of 16.1 Ų [2]. The des-methyl analog (2-(5-bromopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline) shows an XLogP3 of approximately 3.3 and a TPSA of 16.1 Ų [3]. The bromo-methyl combination yields a 1.0 log unit increase in predicted lipophilicity relative to the fully unsubstituted scaffold, which impacts both chromatographic behavior and membrane permeability predictions.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Des-bromo analog (XLogP3 ≈ 2.9); des-methyl analog (XLogP3 ≈ 3.3); fully unsubstituted pyridinyl-THIQ (XLogP3 ≈ 2.3) |
| Quantified Difference | ΔXLogP3 = +1.0 (vs. des-bromo); +0.6 (vs. des-methyl); +1.6 (vs. unsubstituted) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed descriptors [1][2][3][4] |
Why This Matters
The 1.0 log unit increase in lipophilicity relative to the des-bromo analog can significantly alter the compound's performance in reversed-phase HPLC purification and its suitability for CNS drug design where a logP window of 2–4 is often targeted.
- [1] PubChem, CID 53408779, XLogP3-AA = 3.9. View Source
- [2] PubChem, CID 15274682, XLogP3 ≈ 2.9 (2-(3-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline). View Source
- [3] PubChem, CID 2780903, XLogP3 ≈ 3.3 (2-(5-bromopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline). View Source
- [4] PubChem, CID 22342789, XLogP3 ≈ 2.3 (2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline). View Source
